4-[2-(3-methoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the benzothiadiazine family, characterized by a bicyclic core of benzene fused with a thiadiazine ring. Its structure includes a 3-methoxyphenyl-2-oxoethyl moiety at position 4 and a 4-methylphenyl group at position 2 (see for analogous naming conventions). Benzothiadiazines are known for diverse pharmacological applications, including anticancer, anti-inflammatory, and enzyme inhibition (e.g., aldose reductase, PDE4) .
Properties
IUPAC Name |
4-[2-(3-methoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-16-10-12-18(13-11-16)25-23(27)24(20-8-3-4-9-22(20)31(25,28)29)15-21(26)17-6-5-7-19(14-17)30-2/h3-14H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIDHOYOMLLMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-methoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with 4-methylbenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization with a suitable reagent, such as thionyl chloride, to form the benzothiadiazine ring. The final step involves oxidation of the intermediate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-methoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzothiadiazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[2-(3-methoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-(3-methoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors and ion channels, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Benzothiadiazine Derivatives
Structural Analogues and Substitution Effects
The biological activity of benzothiadiazine derivatives is highly dependent on substituent type and position. Key comparisons include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 3-methoxyphenyl group in the target compound (electron-donating) may enhance membrane permeability compared to halogenated analogues (e.g., 4-chlorobenzyl in ), which are typically electron-withdrawing and improve enzyme inhibition .
- Position of Substitution : The 4-methylphenyl group at position 2 may sterically hinder interactions with enzymes like PDE4 or aldose reductase, which require specific hydrophobic pockets (e.g., N1-substituted derivatives in show higher selectivity) .
- Trione vs. Dione/Sulfonamide Moieties : The 1,1,3-trione groups in the target compound differ from the sulfonamide or dione groups in diuretics () and anticancer agents (). This may reduce diuretic activity but enhance oxidative stress modulation or protein binding .
Pharmacological Activity Profiles
- Anticancer Potential: Benzothiadiazines with sulfonamide groups (e.g., ATS 12-53 in ) exhibit GI₅₀ values of 1.4–2.1 μM against leukemia and lung cancer cells. The target compound lacks sulfonamide but includes a 2-oxoethyl group, which may interact with kinase targets via hydrogen bonding .
- Enzyme Inhibition: Aldose Reductase: N4-Acetic acid derivatives () achieve nanomolar IC₅₀ values, while the target compound’s trione groups may compete with carboxylic acid motifs critical for enzyme active-site binding. PDE4: Di-tert-butyl-hydroxybenzyl substituents () improve potency, but the target compound’s 3-methoxy group may reduce affinity due to steric effects.
Structure-Activity Relationship (SAR) Trends
N2/N4 Substitutions : Halogenated benzyl groups at N2 () and acetic acid at N4 are critical for aldose reductase inhibition. The target compound’s 4-methylphenyl at N2 may lack the required electronic effects.
C7 Modifications : Chlorine or trifluoromethyl at C7 () enhances diuretic activity, but the target compound’s C7 is unsubstituted, suggesting a different therapeutic focus.
Hydrogen-Bonding Capacity : The 2-oxoethyl group in the target compound could mimic carbonyl interactions seen in Factor Xa inhibitors (), though this requires validation.
Biological Activity
The compound 4-[2-(3-methoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine class known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: 4-[2-(3-methoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
- Molecular Formula: C23H20N2O5S
- Molecular Weight: 432.48 g/mol
- CAS Number: 872208-68-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: It has been shown to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.
- Receptor Interaction: The compound may bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that benzothiadiazine derivatives possess antimicrobial properties. The specific compound has shown efficacy against various bacterial strains, suggesting potential as an antibacterial agent.
Anticancer Potential
In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells. Its mechanism may involve inducing apoptosis or disrupting cell cycle progression in tumor cells.
Anti-inflammatory Effects
Preliminary research suggests that the compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways.
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Condensation Reaction: Starting from 3-methoxybenzaldehyde and 4-methylbenzoyl chloride.
- Cyclization: Formation of the benzothiadiazine ring through cyclization with thionyl chloride.
- Oxidation: Final oxidation steps to yield the desired product.
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions starting from simpler precursors, such as benzothiazine cores or aromatic ketones. Key steps include coupling reactions (e.g., nucleophilic substitution or condensation) and functional group transformations. Optimization requires precise control of temperature (e.g., 60–80°C for cyclization), solvent choice (polar aprotic solvents like DMF or THF), and reaction time (monitored via TLC/HPLC). Catalysts such as palladium or acid/base mediators may enhance yields .
Q. Which analytical techniques are most effective for structural characterization?
X-ray crystallography is critical for resolving the stereochemistry of the benzothiadiazine-trione core and substituent orientations . Complementary techniques include:
- NMR (¹H/¹³C/2D-COSY) to confirm proton environments and coupling patterns.
- FT-IR to identify carbonyl (C=O) and sulfonamide (S=O) groups.
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
Q. How can preliminary biological activity screening be designed for this compound?
Begin with in vitro assays targeting receptors or enzymes relevant to benzothiazine derivatives (e.g., serotonin or dopamine receptors). Use cell-based models (e.g., HEK293 or neuronal cells) to assess cytotoxicity and dose-response relationships (IC₅₀/EC₅₀). Compare results to structurally similar compounds, such as 2-methylbenzothiazole (antimicrobial) or 4-fluorobenzamide (anticancer), to infer potential activity .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational modeling be resolved?
Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) may arise from solvation effects or dynamic conformational changes. Validate by:
- Performing variable-temperature NMR to probe rotational barriers.
- Comparing crystal structure data (X-ray) with solution-state DFT optimizations .
- Using molecular dynamics simulations to assess flexibility of the oxoethyl side chain .
Q. What experimental design principles mitigate side reactions during synthesis?
- Protecting groups : Temporarily block reactive sites (e.g., methoxy or carbonyl groups) during coupling steps .
- Stepwise purification : Isolate intermediates via column chromatography or recrystallization to minimize cross-reactivity.
- Catalyst screening : Test palladium/ligand systems (e.g., Pd(OAc)₂ with Xantphos) to enhance regioselectivity in cyclization .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to assess electronic effects.
- Bioisosteric replacement : Replace the sulfonamide group with carbamate or urea to evaluate pharmacokinetic impacts.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like cyclooxygenase-2 (COX-2) .
Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?
- Metabolic stability assays : Incubate the compound with liver microsomes to identify rapid degradation pathways.
- Prodrug design : Modify the oxoethyl group to enhance bioavailability (e.g., ester prodrugs hydrolyzed in plasma).
- Toxicokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .
Q. How can regioselectivity challenges in functionalization be addressed?
- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic aromatic substitution.
- Microwave-assisted synthesis : Enhance reaction specificity by reducing side pathways under controlled heating .
Q. What computational tools are recommended for predicting degradation pathways?
Use software like Schrödinger’s QikProp or ADMET Predictor to model oxidative metabolism (e.g., CYP450-mediated demethylation of the methoxy group). Validate with LC-MS/MS analysis of stressed samples (e.g., heat/humidity) .
Q. How can crystallographic disorder in the benzothiadiazine core be resolved?
- Low-temperature data collection : Reduce thermal motion artifacts (e.g., 100 K).
- Twinned refinement : Apply algorithms (e.g., SHELXL) to model overlapping electron densities.
- Complementary spectroscopy : Compare with solid-state NMR to confirm atomic positions .
Methodological Notes
- Data cross-validation : Always correlate synthetic yields with purity metrics (HPLC >95%).
- Negative controls : Include vehicle-only groups in bioassays to rule out solvent interference.
- Open-source resources : Utilize the Cambridge Structural Database (CSD) for benchmarking crystallographic parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
